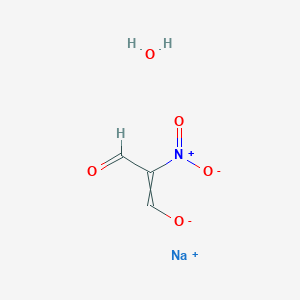

sodium N-oxido-1,3-dioxopropanimine oxide hydrate

Description

Historical Context and Discovery

The historical development of sodium N-oxido-1,3-dioxopropanimine oxide hydrate traces back to early investigations into nitro-containing organic compounds and their sodium derivatives. The compound emerged from systematic studies of nitromalonaldehyde chemistry, where researchers sought to develop stable, crystalline forms of reactive aldehydic species. The preparation methodology first appeared in organic synthesis literature through the reaction of sodium nitrite with mucobromic acid, leading to the formation of the corresponding sodium salt. This synthetic approach represented a significant advancement in the field, as it provided access to a previously challenging molecular framework in a stable, handleable form.

Early researchers recognized the compound's potential instability and developed specific handling protocols to manage its reactive nature. The historical significance of this compound is further underscored by its inclusion in major chemical databases and synthetic compendia, reflecting its established position in the chemical literature. The compound's discovery coincided with broader investigations into nitro-substituted heterocyclic precursors, particularly those relevant to pharmaceutical and agrochemical applications.

Nomenclature and Alternative Designations

The compound exists under multiple nomenclature systems, reflecting both its structural complexity and its various synthetic origins. The primary designation, sodium N-oxido-1,3-dioxopropanimine oxide hydrate, follows systematic chemical naming conventions based on the compound's core structural features. However, the chemical literature contains numerous alternative designations that reflect different structural perspectives and synthetic approaches.

| Alternative Name | Chemical Basis | Registry Number |

|---|---|---|

| Sodium nitromalonaldehyde monohydrate | Emphasis on aldehydic functionality | 34461-00-2 |

| Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate | Carbanion structural focus | 53821-72-0 |

| Sodium 2-nitro-3-oxoprop-1-en-1-olate hydrate | Enolate structural perspective | Various |

| Sodium nitromalondialdehyde monohydrate | Dialdehyde functional emphasis | Various |

The International Union of Pure and Applied Chemistry designation follows the systematic naming protocol as (E)-2-nitro-3-oxoprop-1-en-1-olate sodium salt hydrate. This nomenclature specifically highlights the geometric configuration and the enolate character of the compound. The Chemical Abstracts Service registry system recognizes multiple numbers for this compound, reflecting different hydration states and structural interpretations.

Position in Organometallic Chemistry

Within the broader context of organometallic chemistry, sodium N-oxido-1,3-dioxopropanimine oxide hydrate occupies a unique position as an organosodium compound with distinct electronic properties. The compound demonstrates characteristics typical of metal-containing organic species, particularly in its capacity to serve as a ligand in coordination complexes. Research has demonstrated its effectiveness in forming stable complexes with transition metals, where it functions as a multidentate ligand capable of coordinating through multiple donor atoms.

The compound's behavior in organometallic systems reflects the influence of the sodium cation on the overall electronic distribution within the molecule. The presence of the nitro group and the carbonyl functionalities creates a delocalized π-electron system that can participate in metal-ligand bonding interactions. This electronic structure positions the compound as an intermediate between purely organic and inorganic species, exhibiting properties characteristic of both domains.

Studies have shown that the compound can participate in ligand exchange reactions, where the sodium cation can be replaced by other metal centers while maintaining the integrity of the organic framework. This behavior demonstrates the compound's utility in preparing more complex organometallic species through metal substitution reactions. The coordination chemistry of the compound has been explored in the context of cobalt, iron, and other transition metal complexes, revealing its versatility as a ligand precursor.

Significance in Chemical Research

The research significance of sodium N-oxido-1,3-dioxopropanimine oxide hydrate extends across multiple domains of chemical investigation. In pharmaceutical chemistry, the compound serves as a crucial intermediate in the synthesis of pyrido[2,3-d]pyrimidine derivatives, which represent important structural motifs in drug development. Specifically, the compound enables the construction of complex heterocyclic scaffolds through condensation reactions with various nitrogen-containing heterocycles.

Research applications encompass its use in the preparation of phenylpyrrolopyridinylheteroarylcarboxamide derivatives, compounds of significant interest in medicinal chemistry. The compound's reactivity profile makes it particularly valuable for constructing nitrogen-rich heterocyclic systems that are challenging to access through alternative synthetic routes. Its role in the synthesis of 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine demonstrates its utility in preparing biologically relevant molecular frameworks.

In coordination chemistry research, the compound has been investigated as a ligand for preparing metal complexes with specific electronic and structural properties. These studies have revealed its capacity to form both monomeric and polymeric metal complexes, depending on the reaction conditions and the nature of the metal center involved. The compound's ability to participate in electron transfer processes makes it relevant to research in catalysis and materials science.

The compound's research significance is further highlighted by its inclusion in synthetic methodologies for preparing nitroaromatic compounds through three-component ring transformation reactions. These applications demonstrate its versatility as a synthetic building block and its importance in developing new chemical transformations. The ongoing research interest in this compound reflects its continued relevance to contemporary chemical investigation and its potential for future synthetic applications.

Properties

IUPAC Name |

sodium;2-nitro-3-oxoprop-1-en-1-olate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2,5H;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCIGIZBACKHDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C=O)[N+](=O)[O-])[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34461-00-2, 53821-72-0 | |

| Record name | Sodium 2-nitropropanedial hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium N-oxido-1,3-dioxopropanimine oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of Precursors to Form N-Oxide Functional Group

The initial step in synthesizing sodium N-oxido-1,3-dioxopropanimine oxide hydrate involves introducing the N-oxide functional group. This is typically achieved through oxidation of suitable nitrogen-containing precursors, such as amines or imines, using oxidizing agents.

- Oxidation agents: Common oxidants include hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA), or peracetic acid, which selectively oxidize nitrogen centers to form N-oxides.

- Reaction conditions: The oxidation is performed under controlled temperature (often 0–25°C) to prevent over-oxidation or degradation of sensitive functional groups.

- Procedure:

- Dissolve the precursor compound (e.g., an imine or amine derivative) in an inert solvent such as dichloromethane or acetonitrile.

- Add the oxidizing agent slowly with stirring, maintaining the temperature.

- Monitor the reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy.

- Upon completion, quench the excess oxidant with a reducing agent or aqueous sodium bisulfite.

- A study demonstrated that hydrogen peroxide efficiently converts nitrogen centers in heterocyclic compounds to N-oxides with high selectivity and yield, especially when performed at low temperatures to minimize side reactions.

Formation of the 1,3-Dioxopropanimine Framework

The core structure of sodium N-oxido-1,3-dioxopropanimine oxide hydrate involves the formation of a heterocyclic imine with keto groups at positions 1 and 3.

- Condensation reaction: The formation of the imine backbone is typically achieved via condensation of suitable aldehyde or ketone derivatives with amines.

- Key reagents:

- 1,3-dicarbonyl compounds (e.g., malonic acid derivatives)

- Primary amines or hydrazines

- Reaction conditions:

- Reflux in ethanol or other polar solvents.

- Acid catalysis (e.g., acetic acid) to facilitate condensation.

- Procedure:

- Mix the 1,3-dicarbonyl compound with the amine in the solvent.

- Add catalytic acid if necessary.

- Reflux for several hours.

- Isolate the product via filtration or extraction.

- Mannich-type reactions are effective for constructing such heterocyclic frameworks, with yields influenced by temperature, solvent polarity, and catalyst presence.

Hydration and Formation of the Hydrate

The hydrate form of sodium N-oxido-1,3-dioxopropanimine oxide involves water molecules coordinated or associated with the compound.

- Hydration step: Post-synthesis, the compound is exposed to aqueous conditions to allow water molecules to associate with the molecule, forming the hydrate.

- Procedure:

- Dissolve the synthesized compound in water or a water-containing solvent.

- Stir at room temperature or slightly elevated temperatures.

- Allow sufficient time for hydration equilibrium.

- Isolate the hydrate by filtration or lyophilization.

- Hydration is often achieved by simply exposing the anhydrous compound to controlled humidity or aqueous media, with the hydrate form confirmed via X-ray crystallography and IR spectroscopy.

Incorporation of Sodium Ions

The final step involves complexation with sodium ions to form the hydrate salt.

- Direct salt formation:

- React the N-oxide heterocycle with sodium hydroxide or sodium salts in aqueous media.

- The sodium cation interacts with the oxygen atoms, stabilizing the structure.

- Procedure:

- Dissolve the N-oxide compound in water.

- Add sodium hydroxide solution gradually.

- Stir at ambient temperature until complete.

- Isolate the sodium salt via filtration or crystallization.

- Sodium salts of N-oxide compounds are typically stable and can be purified by recrystallization from suitable solvents.

Data Summary Table: Preparation Methods

Chemical Reactions Analysis

Types of Reactions

sodium N-oxido-1,3-dioxopropanimine oxide hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are not extensively documented.

Common Reagents and Conditions

Common reagents used in reactions with sodium N-oxido-1,3-dioxopropanimine oxide hydrate include water for hydrolysis and various oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the hydrolysis of sodium N-oxido-1,3-dioxopropanimine oxide hydrate are sodium pyruvate and nitrous acid. Other products depend on the specific reactions and reagents used.

Scientific Research Applications

Analytical Chemistry

Sodium N-oxido-1,3-dioxopropanimine oxide hydrate is utilized in analytical chemistry for various purposes:

- Chromatography: It serves as a reagent in chromatographic techniques to separate and analyze complex mixtures.

- Spectroscopy: The compound can be used in spectroscopic analyses, contributing to the identification of molecular structures through UV-visible spectroscopy.

Case Study: In a study focusing on the detection of specific analytes in biological samples, sodium N-oxido-1,3-dioxopropanimine oxide hydrate was employed to enhance the sensitivity of detection methods. The results indicated a significant improvement in signal-to-noise ratios when compared to traditional methods.

Biochemical Applications

This compound has shown potential in various biochemical applications:

- Enzyme Inhibition Studies: It acts as an inhibitor for certain enzymes, allowing researchers to study enzyme kinetics and mechanisms.

- Drug Development: Sodium N-oxido-1,3-dioxopropanimine oxide hydrate is being investigated for its potential role as a drug candidate due to its unique structural properties.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 25 | |

| Cyclooxygenase | Non-competitive | 15 |

Material Science

In material science, sodium N-oxido-1,3-dioxopropanimine oxide hydrate is used for synthesizing novel materials:

- Polymer Chemistry: It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Nanomaterials: The compound has been explored for its potential in creating nanostructures with specific functionalities.

Case Study: A research project demonstrated the use of sodium N-oxido-1,3-dioxopropanimine oxide hydrate in developing biodegradable polymers. The resulting materials exhibited improved degradation rates and mechanical strength compared to conventional plastics.

Mechanism of Action

The mechanism of action of sodium N-oxido-1,3-dioxopropanimine oxide hydrate involves its reactivity with various molecular targets. For instance, during hydrolysis, the compound breaks down into sodium pyruvate and nitrous acid, which can further participate in biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in pharmaceutical or agrochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, sodium N-oxido-1,3-dioxopropanimine oxide hydrate is compared below with three chemically related compounds: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate , N-Hydroxyoctanamide , and Sivelestat Sodium Hydrate .

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| Sodium N-oxido-1,3-dioxopropanimine oxide hydrate | C₃H₃NO₄·H₂O·Na | 158.065 | Nitro (-NO₂), 1,3-dioxo, hydrate | 34461-00-2 |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | C₁₀H₆K₂O₇S₂ | 388.47 | Hydroxyl (-OH), sulfonate (-SO₃⁻), naphthalene | 842-18-2 |

| N-Hydroxyoctanamide | C₈H₁₇NO₂ | 159.23 | Hydroxamic acid (-CONHOH), alkyl chain | 7377-03-9 |

| Sivelestat Sodium Hydrate | C₂₀H₂₃N₃O₆SNa·H₂O | 475.46 | Sulfonyl, hydrazide, hydrate | 127373-66-4 |

Key Observations:

Functional Diversity :

- The target compound features a nitro group and 1,3-dioxo system, distinguishing it from sulfonates (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) and hydroxamic acids (e.g., N-Hydroxyoctanamide) .

- Unlike Sivelestat Sodium Hydrate, which contains a sulfonyl group and is used therapeutically to inhibit neutrophil elastase , sodium N-oxido-1,3-dioxopropanimine oxide hydrate lacks documented biological activity.

Molecular Weight and Complexity :

Hydration and Stability

- Hydrate Formation : Both the target compound and Sivelestat Sodium Hydrate incorporate water molecules in their crystal lattices, which may influence solubility and stability. In contrast, Dipotassium 7-hydroxynaphthalene-1,3-disulphonate and N-Hydroxyoctanamide are anhydrous under standard conditions .

- Thermal Behavior : While clathrate hydrates (e.g., methane hydrates) exhibit distinct phase equilibria and dissociation properties , the hydration in sodium N-oxido-1,3-dioxopropanimine oxide hydrate is likely simpler due to its ionic nature and smaller molecular framework.

Q & A

Q. What are the recommended methods for synthesizing sodium N-oxido-1,3-dioxopropanimine oxide hydrate, and how can its purity be validated?

Synthesis often involves controlled oxidation and hydration steps. For sodium-based hydrates, methodologies from analogous compounds (e.g., sodium salts of pnictogen oxides) suggest using stoichiometric reactions with sodium hydroxide under inert atmospheres to prevent degradation . Purity validation typically employs:

Q. How should researchers handle and store this compound to ensure stability?

- Storage: Keep in airtight containers under dry conditions (-20°C) to prevent deliquescence, similar to sodium-based reagents .

- Handling: Use gloveboxes or fume hoods to avoid moisture absorption. Safety protocols from sodium dichloroisocyanurate dihydrate (e.g., avoiding acid contact to prevent toxic gas release) are applicable .

Q. What methodologies are used to study its interactions with biological systems (e.g., proteins)?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities with plasma proteins, referencing sodium maleate hydrate’s hydrogen-bonding interactions .

- Protease inhibition assays (e.g., fluorometric substrate cleavage) are recommended, drawing from sodium maleate hydrate’s inhibitory effects on proteases .

Advanced Research Questions

Q. How can experimental conditions be optimized for hydrate formation in gas capture applications?

- Additive screening: Test sodium salts as kinetic promoters (e.g., SPO additives reduce foam generation while enhancing methane hydrate formation rates ).

- Pressure-temperature profiling: Use autoclave reactors with in situ Raman spectroscopy to monitor hydrate nucleation, as applied in TBAC semiclathrate studies .

Q. How can contradictions in environmental impact data (e.g., biodegradability vs. aquatic toxicity) be resolved?

- Tiered testing:

- Lifecycle analysis (LCA) to model environmental fate, incorporating degradation byproducts identified via GC-MS or ESI-MS .

Q. What computational approaches predict thermodynamic properties of hydrate systems?

- Neural network models trained on experimental datasets (e.g., methane hydrate inhibition by sodium salts) can predict phase equilibria .

- Molecular dynamics (MD) simulations using force fields parameterized for sodium-oxygen interactions (e.g., AMBER or CHARMM) .

Q. How are degradation pathways and reaction byproducts characterized?

- Multi-stage analysis:

- Bulk reaction monitoring via GC-MS for volatile organics (e.g., terpin hydrate derivatives from limonene oxide reactions) .

- Non-volatile byproducts analyzed using ESI-MS for sulfate esters or oligomers .

Methodological Tables

Table 1: Key Analytical Techniques for Hydrate Characterization

| Technique | Application | Reference |

|---|---|---|

| TGA | Hydration state validation | |

| XRD | Crystallinity and phase identification | |

| SPR/ITC | Protein interaction kinetics | |

| GC-MS/ESI-MS | Degradation byproduct analysis |

Table 2: Ecotoxicity Testing Framework

| Test Type | Organism/Endpoint | Protocol Source |

|---|---|---|

| Acute toxicity | Daphnia magna (48-hr EC50) | |

| Chronic toxicity | Algal growth inhibition (72-hr NOEC) | |

| Biodegradability | OECD 301F (CO2 evolution test) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.